![molecular formula C13H10Cl2N2O2S2 B2523521 2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,5-dichlorophenyl)hydrazone] CAS No. 338749-53-4](/img/structure/B2523521.png)
2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,5-dichlorophenyl)hydrazone]
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Description
2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,5-dichlorophenyl)hydrazone] is a useful research compound. Its molecular formula is C13H10Cl2N2O2S2 and its molecular weight is 361.26. The purity is usually 95%.
BenchChem offers high-quality 2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,5-dichlorophenyl)hydrazone] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,5-dichlorophenyl)hydrazone] including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
This compound has garnered interest due to its potential as an anticancer agent. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. Preliminary studies suggest that it may inhibit tumor growth by interfering with key cellular processes or signaling pathways. Further investigations are needed to elucidate its mechanism of action and assess its efficacy in vivo .
Antioxidant Activity
The hydrazone derivative of this compound exhibits antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Researchers have studied its ability to scavenge reactive oxygen species (ROS) and prevent oxidative stress-related diseases. Understanding its antioxidant mechanisms could lead to potential therapeutic applications .
Anti-inflammatory Effects
Inflammation is implicated in various diseases, including autoimmune disorders and neurodegenerative conditions. Some studies suggest that this compound may modulate inflammatory pathways, potentially reducing inflammation. Investigating its impact on specific inflammatory markers and pathways is essential for assessing its therapeutic relevance .
Antimicrobial Activity
The compound’s hydrazone form has demonstrated antimicrobial activity against bacteria and fungi. Researchers have tested its efficacy against both Gram-positive and Gram-negative bacteria. Its potential as an alternative antimicrobial agent warrants further exploration, especially in the context of antibiotic resistance .
Metal Chelation Properties
Chelating agents can bind to metal ions, affecting their bioavailability and physiological roles. This compound’s hydrazone moiety may exhibit metal-chelating properties. Investigating its interactions with essential metals (e.g., iron, copper) and their impact on cellular processes could provide valuable insights .
Photophysical Applications
The compound’s unique structure suggests potential photophysical applications. Researchers have explored its fluorescence properties, which could be useful in sensors, imaging, or optoelectronic devices. Understanding its excited-state behavior and photostability is crucial for practical applications .
Drug Delivery Systems
Hydrazones have been investigated as drug carriers due to their stability and ease of modification. This compound’s hydrazone form could serve as a building block for drug delivery systems. Researchers may explore its conjugation with therapeutic agents to enhance drug solubility, targeting, and release profiles .
properties
IUPAC Name |
2,5-dichloro-N-[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2S2/c14-8-1-2-10(15)12(7-8)17-16-11-4-6-21(18,19)13-9(11)3-5-20-13/h1-3,5,7,17H,4,6H2/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQRZNABIISPIF-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1=NNC3=C(C=CC(=C3)Cl)Cl)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CS(=O)(=O)C2=C(/C1=N/NC3=C(C=CC(=C3)Cl)Cl)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1,4-trione 4-[N-(2,5-dichlorophenyl)hydrazone] |
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